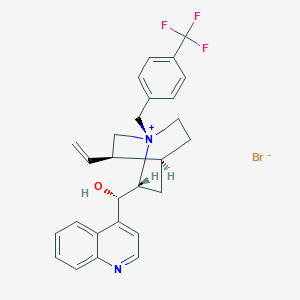
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H9BrClN It is a derivative of cyclopropane, featuring a bromine atom and a methyl group attached to the cyclopropane ring, along with an amine group that is protonated to form a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methylcyclopropan-1-amine;hydrochloride typically involves the bromination of 1-methylcyclopropan-1-amine. The process can be carried out under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is maintained at a low temperature to prevent over-bromination and to achieve high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form 1-methylcyclopropan-1-amine by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or H2O2 in aqueous or organic solvents.
Major Products
Substitution: Formation of 1-methylcyclopropan-1-amine derivatives.
Reduction: Formation of 1-methylcyclopropan-1-amine.
Oxidation: Formation of imines or nitriles.
科学的研究の応用
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-methylcyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amine group can participate in various binding interactions, influencing the activity of the target molecules. The compound may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
1-Methylcyclopropan-1-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-1-cyclopropanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
1-Bromo-2-methylcyclopropane: Lacks the amine group, limiting its applications in biological and medicinal chemistry.
Uniqueness
2-Bromo-1-methylcyclopropan-1-amine;hydrochloride is unique due to the presence of both the bromine atom and the amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
特性
IUPAC Name |
2-bromo-1-methylcyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN.ClH/c1-4(6)2-3(4)5;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPQIGDSHYOVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B8234467.png)

![(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol](/img/structure/B8234482.png)



![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate](/img/structure/B8234519.png)

![2-[3-[3-(3,5-Diphenyltetrazol-2-ium-2-yl)-5-methoxyphenyl]-5-methoxyphenyl]-3,5-diphenyltetrazol-2-ium;dichloride](/img/structure/B8234533.png)

![2-Cyclohexyl-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B8234553.png)

